molecular formula C12H13F3IO5P B11833309 Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate

Cat. No.: B11833309
M. Wt: 452.10 g/mol
InChI Key: WIKBDQIUJWHCMA-UHFFFAOYSA-N
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Description

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate is a complex organic compound that features a trifluoromethyl group, an iodine atom, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with a suitable phosphonate reagent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The phosphonate ester group can be hydrolyzed to form the corresponding phosphonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the original compound.

Scientific Research Applications

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and iodine atom can enhance the compound’s binding affinity and specificity for these targets. The phosphonate ester group can also play a role in the compound’s activity by participating in chemical reactions or interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)phenol
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Uniqueness

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl group and the phosphonate ester makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and stability.

Biological Activity

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H14F3O5P
  • Molecular Weight : 320.21 g/mol
  • CAS Number : 15003092

The presence of the trifluoromethyl group and the iodine atom suggests that this compound may exhibit unique reactivity and biological interactions due to the electronegative nature of these substituents.

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting from readily available phenolic compounds and phosphonates. The general synthetic route includes:

  • Formation of the Phenoxy Group : The introduction of the trifluoromethyl group and iodine onto a phenolic precursor.
  • Phosphonation : Reaction with dimethyl phosphonate to form the desired phosphonate ester.
  • Purification : The product is purified through methods such as column chromatography.

Antimicrobial Activity

Recent studies have indicated that phosphonates, including derivatives like this compound, exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMIC (µg/mL)
Dimethyl Phosphonate DerivativeE. coli62.5
Dimethyl Phosphonate DerivativeS. aureus78.12

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been explored in various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.

The proposed mechanism of action for phosphonate compounds often involves the inhibition of key enzymes or pathways essential for microbial growth or cancer cell metabolism. For example, some studies suggest that these compounds may act as competitive inhibitors of enzymes involved in nucleotide synthesis or disrupt cellular signaling pathways .

Case Studies

  • In Vitro Evaluation : A study evaluated the biological activity of various phosphonate derivatives, including those structurally similar to this compound, against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis. The results indicated promising activity, warranting further investigation into their therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted how modifications to the phenolic ring and phosphonate moiety influence biological activity. The introduction of halogens like iodine significantly enhances antimicrobial potency due to increased lipophilicity and binding affinity to target sites .

Properties

Molecular Formula

C12H13F3IO5P

Molecular Weight

452.10 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-[2-iodo-5-(trifluoromethyl)phenoxy]propan-2-one

InChI

InChI=1S/C12H13F3IO5P/c1-19-22(18,20-2)7-9(17)6-21-11-5-8(12(13,14)15)3-4-10(11)16/h3-5H,6-7H2,1-2H3

InChI Key

WIKBDQIUJWHCMA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)COC1=C(C=CC(=C1)C(F)(F)F)I)OC

Origin of Product

United States

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